molecular formula C20H25N3O3S B4574362 (4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE

(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE

Cat. No.: B4574362
M. Wt: 387.5 g/mol
InChI Key: CFLVUFKJZUZLJE-UHFFFAOYSA-N
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Description

(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the sulfonyl piperazine intermediate, followed by its coupling with a pyridyl methanone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfonyl and piperazine derivatives have shown efficacy.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structure suggests it could be effective in modulating biological pathways involved in inflammation, cancer, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine and pyridyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE is unique due to its combination of sulfonyl, piperazine, and pyridyl groups. This combination provides a versatile framework for chemical modifications and enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

[4-(4-butan-2-ylphenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-3-16(2)17-6-8-19(9-7-17)27(25,26)23-13-11-22(12-14-23)20(24)18-5-4-10-21-15-18/h4-10,15-16H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLVUFKJZUZLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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